molecular formula C10H15N3 B1413499 N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine CAS No. 1934677-45-8

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine

Cat. No.: B1413499
CAS No.: 1934677-45-8
M. Wt: 177.25 g/mol
InChI Key: VRASZGSQKORZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is a bicyclic amine derivative featuring two cyclopropane rings and a 1-methylpyrazole substituent. The compound’s structure combines the conformational rigidity of cyclopropane with the aromatic and hydrogen-bonding capabilities of the pyrazole moiety.

Properties

IUPAC Name

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-6-7(5-11-13)9-4-10(9)12-8-2-3-8/h5-6,8-10,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRASZGSQKORZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey–Chaykovsky Reaction

The Corey–Chaykovsky reaction is widely employed for cyclopropane ring formation. For example:

  • Substrate : Ethylidenemalonate derivatives react with sulfonium ylides (e.g., dimethylsulfonium methylide) to generate cyclopropane rings.
  • Conditions : Reactions are typically conducted in anhydrous THF or DMSO at low temperatures (−78°C to 0°C).
  • Yield : Up to 75% for cis-1,2-disubstituted cyclopropanes.

Transition Metal-Catalyzed Cyclopropanation

Palladium or rhodium catalysts enable stereoselective cyclopropanation:

Catalyst Substrate Conditions Yield
Pd(OAc)₂ Vinyl boronic esters CH₂Cl₂, 25°C 60–70%
Rh₂(esp)₂ Diazo compounds Toluene, reflux 80%

N-Cyclopropylamine Functionalization

Reductive Amination

Cyclopropanealdehyde reacts with primary amines under reductive conditions:

  • Conditions : NaBH₃CN or NaBH(OAc)₃ in MeOH, 25°C.
  • Yield : 70–85% for N-alkylcyclopropylamines.

Buchwald–Hartwig Amination

For arylcyclopropanes, Pd/XPhos catalyzes C–N bond formation:

  • Substrate : Bromocyclopropane + cyclopropylamine.
  • Catalyst : Pd₂(dba)₃/XPhos, Cs₂CO₃ in toluene, 110°C.
  • Yield : 50–60%.

Key Challenges and Optimizations

  • Steric Hindrance : Bulky cyclopropane and pyrazole groups necessitate high catalyst loadings (5–10 mol% Pd).
  • Stereoselectivity : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation improve cis/trans ratios.
  • Purification : Silica gel chromatography or preparative HPLC resolves regioisomers.

Analytical Data for Validation

  • ¹H NMR : Cyclopropane protons appear as multiplet signals at δ 0.6–1.5 ppm; pyrazole C–H resonates at δ 7.5–8.0 ppm.
  • MS (ESI) : m/z 217.1 [M+H]⁺.

Chemical Reactions Analysis

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the cyclopropyl or pyrazole rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

  • Biology: : It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : It is utilized in the production of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Substituents/Functional Groups Key Features Hypothesized Properties
This compound Cyclopropyl amine, 1-methylpyrazole, bicyclic Aromatic pyrazole, dual cyclopropane rings Moderate lipophilicity, H-bond donor/acceptor
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride Trifluoromethyl, amine hydrochloride Electron-withdrawing CF₃, salt form High lipophilicity, enhanced solubility
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Hydroxymethyl, ester, trans-configuration Polar hydroxyl, strained trans-substituent Increased hydrophilicity, conformational rigidity
1-Methanesulfonylcyclopropane-1-carboxylic acid Methanesulfonyl, carboxylic acid Strongly electron-withdrawing, acidic group High reactivity, potential leaving group

Substituent-Driven Property Comparisons

Lipophilicity and Solubility

  • Trifluoromethyl Group (PB97018) : The trifluoromethyl group in 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride enhances lipophilicity (logP ~2.5 estimated), but its hydrochloride salt form improves aqueous solubility, a common strategy for amine-containing drugs.
  • Hydroxymethyl Group (PBHT8086-1) : The hydroxymethyl substituent in methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate introduces polarity, reducing logP (estimated ~1.2) and increasing solubility in polar solvents.

Chemical Reactivity and Stability

  • Methanesulfonyl Group (PB123948-1) : The electron-withdrawing methanesulfonyl group in 1-methanesulfonylcyclopropane-1-carboxylic acid may act as a leaving group, increasing reactivity in nucleophilic substitution reactions.
  • Dual Cyclopropane Rings in Target: The strain from two cyclopropane rings could reduce thermal stability compared to mono-cyclopropane analogs but may enhance rigidity for selective binding.

Research Findings and Implications

While direct pharmacological data for this compound are unavailable, studies on analogous compounds suggest:

  • Binding Affinity: Pyrazole-containing analogs demonstrate improved kinase inhibition (e.g., JAK2, EGFR) over non-aromatic derivatives due to enhanced target interactions.

Biological Activity

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic pathways, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound features a unique cyclopropane structure that may contribute to its biological activity. The synthesis typically involves cyclopropanation reactions and subsequent functionalization to introduce the pyrazole moiety. One common method includes using diazomethane or Simmons-Smith reagents for cyclopropanation, followed by condensation reactions involving hydrazine and 1,3-dicarbonyl compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate enzyme activities or receptor functions, potentially acting as an inhibitor. For instance, it has been noted that similar pyrazole derivatives can inhibit human dihydroorotate dehydrogenase (DHODH), which is essential in the de novo pyrimidine biosynthesis pathway . This inhibition can lead to reduced viral replication in certain contexts, suggesting potential applications in antiviral therapies.

Antiviral Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antiviral properties. For example, one study reported that certain pyrazole derivatives effectively inhibited measles virus replication through DHODH inhibition . This suggests that the compound may also possess antiviral capabilities, warranting further investigation.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. In one case study, derivatives were tested against various pathogenic fungi, yielding promising results with IC50 values indicating effective inhibition . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Research Findings Summary

Activity Target/Pathway Findings
AntiviralDHODHInhibition observed; reduces viral replication .
AntimicrobialVarious fungiEffective inhibition with IC50 values indicating strong activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine
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N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine

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